6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
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Overview
Description
6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 7th position of the triazolopyrimidine ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields of the desired product . The reaction typically proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
The use of microwave irradiation and eco-friendly conditions makes this compound suitable for large-scale production with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The hydroxyl group at the 7th position can participate in condensation reactions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Condensation: Reagents such as aldehydes and ketones can be used under acidic or basic conditions to form condensation products.
Major Products Formed
The major products formed from these reactions include substituted triazolopyrimidines and various condensation derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Pharmaceutical Chemistry: The compound is utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: It has applications in the development of materials with specific properties due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyridine
Uniqueness
6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both a bromine atom and a hydroxyl group in the triazolopyrimidine ring enhances its potential for diverse applications in medicinal and pharmaceutical chemistry .
Properties
CAS No. |
56892-17-2 |
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Molecular Formula |
C5H3BrN4O |
Molecular Weight |
215.01 g/mol |
IUPAC Name |
6-bromo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C5H3BrN4O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,(H,7,8,9) |
InChI Key |
QMJCYAJALKLMKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)Br |
Origin of Product |
United States |
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